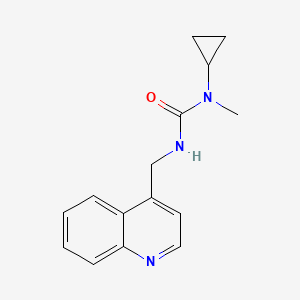
N-(thian-3-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thian-3-yl)thiophene-2-sulfonamide, also known as TTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TTS is a sulfonamide derivative of thiophene, which is a heterocyclic compound that contains a five-membered ring consisting of four carbon atoms and one sulfur atom.
作用机制
The mechanism of action of N-(thian-3-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(thian-3-yl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(thian-3-yl)thiophene-2-sulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(thian-3-yl)thiophene-2-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor cell growth and proliferation, and improve cognitive function in animal models of Alzheimer's disease. N-(thian-3-yl)thiophene-2-sulfonamide has also been shown to have anticonvulsant effects, which may make it a potential therapeutic agent for the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of N-(thian-3-yl)thiophene-2-sulfonamide is that it is relatively easy to synthesize and purify, which makes it a suitable compound for laboratory experiments. N-(thian-3-yl)thiophene-2-sulfonamide has also been shown to exhibit a range of biological activities, which makes it a versatile compound for studying various disease processes. However, one of the limitations of N-(thian-3-yl)thiophene-2-sulfonamide is that it has not been extensively studied in humans, which makes it difficult to determine its potential as a therapeutic agent for the treatment of various diseases.
未来方向
There are several future directions for the study of N-(thian-3-yl)thiophene-2-sulfonamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, epilepsy, and Alzheimer's disease. Another direction is to study the structure-activity relationship of N-(thian-3-yl)thiophene-2-sulfonamide and its derivatives, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for the preparation of N-(thian-3-yl)thiophene-2-sulfonamide and its derivatives may also be an area of future research.
合成方法
The synthesis of N-(thian-3-yl)thiophene-2-sulfonamide involves the reaction between thian-3-ylamine and chlorosulfonic acid, which produces the intermediate compound, N-(thian-3-yl)sulfonamide. This intermediate compound is then treated with thionyl chloride to yield N-(thian-3-yl)thiophene-2-sulfonamide. The overall synthesis method is shown in the following reaction scheme:
科学研究应用
N-(thian-3-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. N-(thian-3-yl)thiophene-2-sulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, epilepsy, and Alzheimer's disease.
属性
IUPAC Name |
N-(thian-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c11-15(12,9-4-2-6-14-9)10-8-3-1-5-13-7-8/h2,4,6,8,10H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKBHIOOOMLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
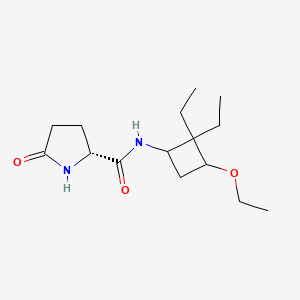

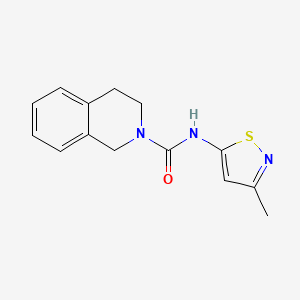
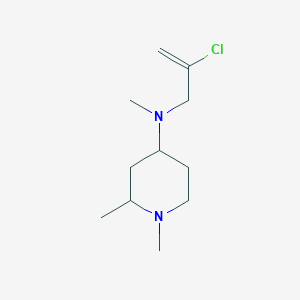

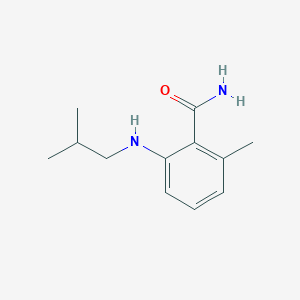

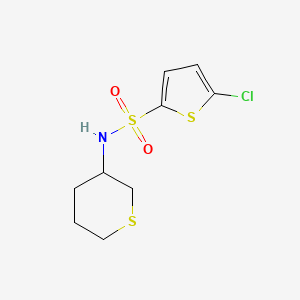
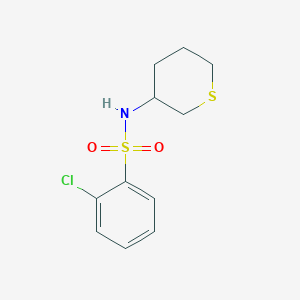
![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
